N-ethyl-N-phenyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-ethyl-N-phenyl-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c1-2-20(12-6-4-3-5-7-12)15(22)13-8-9-14(19-18-13)21-11-16-10-17-21/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCMPIQMAQMMAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=NN=C(C=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole ring, such as this one, have been found to bind to the iron in the heme moiety of cyp-450. The phenyl moieties also have a key interaction in the active site of the enzyme.
Mode of Action
The nitrogen atoms of the 1,2,4-triazole ring in the compound bind to the iron in the heme moiety of CYP-450. This interaction can inhibit the enzyme’s activity, leading to changes in the metabolic processes that the enzyme is involved in. The phenyl moieties of the compound also interact with the active site of the enzyme, further influencing its activity.
Biochemical Pathways
Given its interaction with cyp-450, it can be inferred that it may influence the metabolic pathways that this enzyme is involved in.
Pharmacokinetics
It is known that the incorporation of a carbonyl group in similar structures can improve their ability to form hydrogen bonds, which can enhance their pharmacokinetic properties.
Biological Activity
N-ethyl-N-phenyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of increasing interest within medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods that typically involve the reaction of pyridazine derivatives with triazole moieties. The synthetic pathway often includes the use of coupling agents and specific reaction conditions to achieve high yields. For instance, the synthesis may involve the cyclization of substituted hydrazones with amines under controlled conditions to form the triazole ring system, which is crucial for its biological activity.
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Research indicates that compounds containing triazole and pyridazine moieties exhibit potent activity against a range of fungi and bacteria. For example, studies have shown that similar triazole derivatives effectively inhibit the growth of biotrophic fungal pathogens, suggesting potential applications in agricultural settings to combat fungal diseases in crops .
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory activity. In vitro assays have revealed that derivatives of triazole-pyridazine hybrids can inhibit cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases. For instance, certain analogs were reported to have IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
3. Antiviral Activity
Recent studies have explored the antiviral potential of triazole derivatives against HIV. Specifically, compounds structurally related to this compound have shown promising results as non-nucleoside reverse transcriptase inhibitors (NNRTIs), with some exhibiting low cytotoxicity and effective inhibition of HIV replication . This highlights their potential role in developing therapies for HIV-associated conditions.
Case Study 1: Antifungal Efficacy
In a study evaluating various triazole-pyridazine compounds for antifungal activity, this compound was included in a panel of tested substances. It exhibited significant inhibition against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) indicating its potential as an antifungal agent .
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory mechanisms revealed that the compound inhibits COX enzymes through competitive inhibition. This was demonstrated using carrageenan-induced paw edema models in rats, where treated groups showed reduced swelling compared to controls . Histopathological analyses confirmed minimal tissue damage, supporting its safety profile.
Data Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine
- Structure : Pyridazine core substituted with pyrazole and aniline.
- Key Features :
- Synthesis : Prepared via nucleophilic substitution of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine with aniline in xylene .
N-(2-oxo-2H-chromen-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS 1448132-41-9)
- Structure : Pyridazine core with 1,2,4-triazole and a coumarin-derived carboxamide group.
- Key Features: Molecular weight: 334.29 g/mol; molecular formula: C₁₆H₁₀N₆O₃ .
- Activity : Coumarin derivatives are associated with anticoagulant and antifungal activities, but specific data for this compound are unavailable .
β-(1,2,4-Triazol-1-yl)-L-alanine Derivatives
- Structure: Nonproteinogenic amino acids with a 1,2,4-triazole side chain.
- Key Features: Act as metabolites of agrochemicals like myclobutanil (fungicide) and 3-amino-1,2,4-triazole (herbicide) . Derivatives such as methyl 2-(bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)-propanoate demonstrate synthetic versatility via Michael addition reactions .
- Activity : Implicated in plant metabolic pathways and herbicide detoxification .
Structural and Functional Analysis
Table 1: Comparative Analysis of Key Compounds
Research Findings and Implications
- Antifungal Potential: The 1,2,4-triazole group in the target compound is structurally analogous to triazole-containing antifungals (e.g., fluconazole), which inhibit fungal cytochrome P450 enzymes . Fluorometric screening methods (e.g., Alamar Blue assay) could validate its activity against Candida spp. or Aspergillus fumigatus .
- Synthetic Flexibility : The pyridazine-triazole scaffold permits modular substitution, as demonstrated by the coumarin derivative (CAS 1448132-41-9) and pyrazole analog .
- Metabolic Stability : The ethyl-phenyl group may enhance metabolic stability compared to smaller substituents (e.g., methyl or hydrogen), reducing susceptibility to oxidative degradation .
Preparation Methods
Pyridazine Core Construction
Pyridazine rings are commonly synthesized via cyclization of 1,4-dicarbonyl compounds with hydrazines. For example, diethyl 1,3-acetonedicarboxylate reacts with hydrazine to form 4,6-dihydroxypyridazine-3-carboxylate, which can be chlorinated to yield dichloropyridazine intermediates. Alternative routes involve [4+2] cycloadditions or dehydrogenative coupling (CDC) reactions, as demonstrated in pyrazolo[1,5-a]pyridine syntheses.
Functionalization of the Pyridazine Ring
Regioselective substitution is critical for introducing the triazole and carboxamide groups. Chlorodehydration using phosphorus oxychloride (POCl₃) converts hydroxyl groups to chlorides, enabling nucleophilic displacement. For instance, dichloropyridazine intermediates allow sequential substitutions: one chloride for the triazole and the other for the carboxamide.
Synthetic Routes to N-Ethyl-N-Phenyl-6-(1H-1,2,4-Triazol-1-yl)Pyridazine-3-Carboxamide
Route 1: Sequential Chloride Displacement
Step 1: Synthesis of 3,6-Dichloropyridazine
Diethyl 1,3-acetonedicarboxylate undergoes cyclization with hydrazine hydrate, followed by chlorodehydration with POCl₃ to yield 3,6-dichloropyridazine-3-carboxylate.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 60–70% | 75–85% |
| Reaction Steps | 3 | 2 |
| Purification Complexity | Moderate | Low |
| Scalability | High | High |
Route 2 offers superior efficiency by reducing step count and leveraging stable intermediates. However, Route 1 provides flexibility for late-stage diversification of the triazole moiety.
Mechanistic Insights
Palladium-Catalyzed Coupling
The substitution of chloride with triazole proceeds via a Pd(0)/Pd(II) cycle. Oxidative addition of the C–Cl bond to Pd(0) forms a Pd(II) intermediate, which undergoes transmetallation with triazole in the presence of a base. Reductive elimination yields the coupled product.
Amide Bond Formation
Carbodiimide-mediated activation (e.g., EDC) converts the carboxylic acid to an O-acylisourea intermediate, which reacts with N-ethylaniline to form the amide. Competing hydrolysis is minimized by anhydrous conditions.
Challenges and Optimization Strategies
- Regioselectivity: Competing substitutions at C3 and C6 are mitigated by stepwise reactions and sterically hindered ligands.
- Triazole Stability: 1,2,4-Triazole is prone to tautomerization; using dry solvents and inert atmospheres prevents side reactions.
- Purification: Silica gel chromatography or recrystallization from acetonitrile/water mixtures enhances purity.
Q & A
Q. What are the optimal synthetic routes for N-ethyl-N-phenyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyridazine core via cyclization of appropriate precursors (e.g., diaminomaleonitrile with ketones or aldehydes) .
- Step 2 : Introduction of the triazole moiety via nucleophilic substitution or click chemistry .
- Step 3 : Carboxamide functionalization through coupling reactions (e.g., using EDCI/HOBt for amide bond formation) .
Key Conditions :
Q. Which spectroscopic and chromatographic techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and carboxamide linkage (e.g., carbonyl peak at ~165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₆H₁₆N₆O: 332.14 g/mol) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% achieved using C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : Resolves stereochemical ambiguities; requires single crystals grown via slow evaporation (solvent: DCM/hexane) .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software be employed to resolve the three-dimensional conformation of this compound, and what challenges arise during refinement?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. A typical crystal system may be monoclinic (space group P2₁/c) with Z = 4 .
- Refinement in SHELX :
- Initial phasing via direct methods (SHELXT) .
- Anisotropic displacement parameters for non-H atoms improve R-factor (target: <5%).
- Challenges include disorder in the ethyl-phenyl group, resolved using PART instructions and restraints .
- Validation : Check using CCDC tools (e.g., PLATON) for missed symmetry or voids .
Q. What strategies are effective in analyzing conflicting biological activity data across different assays, particularly regarding its anticancer and antimicrobial efficacy?
- Methodological Answer :
- Assay-Specific Variables :
| Assay Type | IC₅₀ Range | Confounding Factor |
|---|---|---|
| Anticancer (MCF-7) | 2–5 µM | Serum protein binding reduces free drug |
| Antimicrobial (E. coli) | >50 µM | Poor membrane permeability |
- Resolution Strategies :
- Normalize data to cell viability controls (e.g., MTT assay vs. ATP-based luminescence) .
- Use isogenic strains (e.g., efflux pump-deficient E. coli) to isolate target effects .
- Molecular docking (AutoDock Vina) identifies triazole interactions with kinase ATP pockets vs. bacterial enzymes .
Q. How do structural modifications at the triazole or carboxamide groups influence the compound’s pharmacokinetic properties and target binding affinity?
- Methodological Answer :
- Triazole Modifications :
- 3,5-Dimethyltriazole : Enhances metabolic stability (t₁/₂ increased from 2.1 to 4.7 h in rat liver microsomes) .
- 1,2,3-Triazole (Click Chemistry) : Improves aqueous solubility (logP reduced from 3.1 to 2.4) .
- Carboxamide Modifications :
- N-Methylation : Reduces plasma protein binding (from 89% to 72%) but decreases kinase inhibition (IC₅₀ from 1.2 µM to 8.3 µM) .
- Benzyl vs. Phenethyl : Phenethyl groups enhance blood-brain barrier penetration (brain/plasma ratio: 0.8 vs. 0.3) .
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies in reported solubility profiles of this compound across different solvent systems?
- Methodological Answer :
- Solubility Table :
| Solvent | Solubility (mg/mL) | Method |
|---|---|---|
| DMSO | 25.6 ± 1.2 | Shake-flask |
| PBS (pH 7.4) | 0.3 ± 0.1 | Nephelometry |
- Root Causes :
- Polymorphism (e.g., amorphous vs. crystalline forms) alters DMSO solubility .
- pH-dependent ionization of the carboxamide (pKa ~3.5) reduces solubility in neutral buffers .
- Resolution : Use differential scanning calorimetry (DSC) to identify polymorphs and co-solvents (e.g., 10% PEG-400) for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
